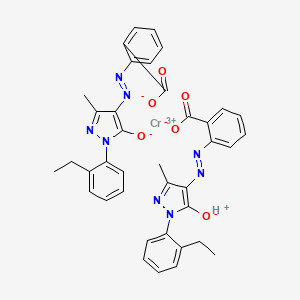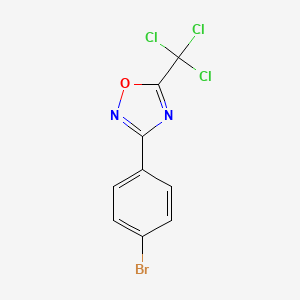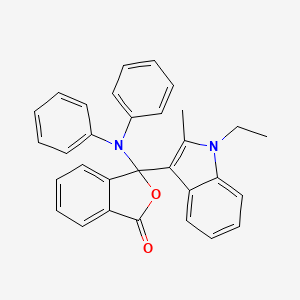![molecular formula C26H25FN2O B13765989 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole CAS No. 7720-62-9](/img/no-structure.png)
5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a fluorine atom, a phenyl group, and a pyrrolidin-1-ylethoxy group attached to the indole core, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole typically involves multiple steps, including the formation of the indole core, introduction of the fluorine atom, and attachment of the phenyl and pyrrolidin-1-ylethoxy groups. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring, leading to different reactivity and biological effects.
Uniqueness
The presence of the fluorine atom in 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole enhances its lipophilicity, electronegativity, and metabolic stability, making it a unique compound with distinct chemical and biological properties .
Eigenschaften
| 7720-62-9 | |
Molekularformel |
C26H25FN2O |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C26H25FN2O/c27-21-10-13-24-23(18-21)25(19-6-2-1-3-7-19)26(28-24)20-8-11-22(12-9-20)30-17-16-29-14-4-5-15-29/h1-3,6-13,18,28H,4-5,14-17H2 |
InChI-Schlüssel |
QXDGEYVDMBHOHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)



